

Amino-PEG3-C2-sulfonic acid synthesis pathway

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Amino-PEG3-C2-sulfonic acid

Cat. No.: B605460

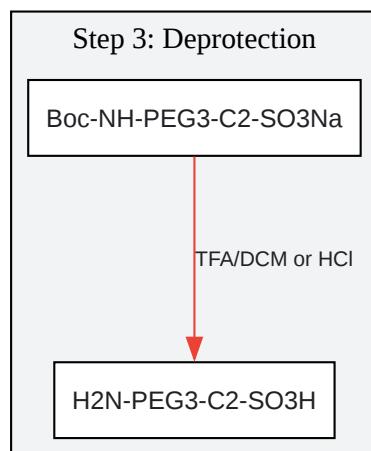
[Get Quote](#)

An In-depth Technical Guide to a Proposed Synthesis Pathway for **Amino-PEG3-C2-sulfonic Acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG3-C2-sulfonic acid is a heterobifunctional linker molecule increasingly utilized in the development of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.^{[1][2]} Its structure incorporates a hydrophilic triethylene glycol (PEG3) spacer, a terminal primary amine for conjugation to carboxylic acids or NHS esters, and a sulfonic acid group that enhances water solubility.^{[3][4]} This guide outlines a plausible and robust multi-step synthesis pathway for this linker, based on established chemical transformations of polyethylene glycol derivatives.^{[5][6]} The proposed pathway is designed for high fidelity and scalability, providing a foundation for laboratory-scale synthesis.



Proposed Synthesis Pathway Overview

The synthesis is proposed as a three-step sequence starting from a commercially available, selectively protected PEG derivative, Boc-NH-PEG3-CH₂CH₂-OH. This strategy ensures selective modification of the terminal hydroxyl group without affecting the amine.

The pathway involves:

- Mesylation: Conversion of the terminal hydroxyl group of the Boc-protected amino-PEG alcohol into a good leaving group, a mesylate.
- Sulfonation: Nucleophilic substitution of the mesylate with sodium sulfite to introduce the sulfonic acid group.
- Deprotection: Removal of the Boc (tert-Butyloxycarbonyl) protecting group under acidic conditions to yield the final product.

Below is a diagram illustrating the logical flow of the proposed synthesis.

[Click to download full resolution via product page](#)

Caption: Proposed three-step synthesis of **Amino-PEG3-C2-sulfonic acid**.

Experimental Protocols

Step 1: Synthesis of Boc-NH-PEG3-C2-O-mesylate

This step converts the terminal hydroxyl group into a mesylate, which is an excellent leaving group for the subsequent nucleophilic substitution.

Methodology:

- Dissolve Boc-NH-PEG3-CH₂CH₂-OH (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
- Cool the solution to 0 °C using an ice bath.
- Add triethylamine (TEA, 1.5 eq) to the solution.
- Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 4-6 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
- Extract the aqueous layer with DCM (3x).
- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography (Silica gel, EtOAc/Hexane gradient) to yield the pure mesylate.

Parameter	Value	Reference
Starting Material	Boc-NH-(PEG)3-CH ₂ CH ₂ -OH	Commercially Available
Reagents	Methanesulfonyl chloride, Triethylamine	Standard Reagents
Solvent	Dichloromethane (DCM)	Standard Solvent
Typical Yield	90-95%	[6]
Purity (Post-Column)	>98%	Estimated

Step 2: Synthesis of Boc-NH-PEG3-C2-sulfonic acid, sodium salt

This step introduces the sulfonate group via a Strecker sulfite alkylation reaction.

Methodology:

- Dissolve the Boc-NH-PEG3-C2-O-mesylate (1.0 eq) in a mixture of ethanol and water.
- Add sodium sulfite (Na₂SO₃, 1.5 eq) to the solution.
- Heat the mixture to reflux (approximately 80-90 °C) and maintain for 12-18 hours.
- Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
- After completion, cool the reaction mixture to room temperature.
- Remove the ethanol under reduced pressure.
- The remaining aqueous solution contains the sodium salt of the product. This can be used directly in the next step or purified. For purification, techniques like dialysis or size-exclusion chromatography can be employed to remove excess salts.

Parameter	Value	Reference
Starting Material	Boc-NH-(PEG)3-CH ₂ CH ₂ -OMs	From Step 1
Reagents	Sodium Sulfite	Standard Reagent
Solvent	Ethanol/Water mixture	Common Solvent System
Typical Yield	75-85%	Estimated from similar reactions
Purity	>95%	Estimated

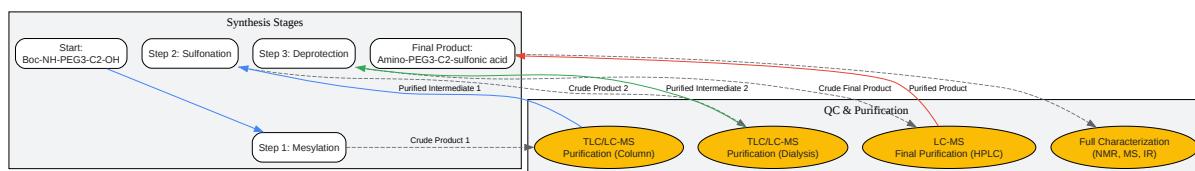
Step 3: Synthesis of Amino-PEG3-C2-sulfonic acid (Final Product)

The final step is the removal of the Boc protecting group to liberate the primary amine.

Methodology:

- Dissolve the crude or purified Boc-NH-PEG3-C2-sulfonic acid, sodium salt in DCM.
- Add trifluoroacetic acid (TFA, 10-20 eq) to the solution.
- Stir the mixture at room temperature for 1-2 hours.
- Monitor the deprotection by TLC or LC-MS.
- Upon completion, remove the solvent and excess TFA under reduced pressure.
- The resulting product is the TFA salt. To obtain the zwitterionic form or the HCl salt, further processing is required. For the HCl salt, dissolve the residue in a minimal amount of water and add a 2M HCl solution in diethyl ether, followed by precipitation.
- The final product can be purified by preparative HPLC or recrystallization.

Parameter	Value	Reference
Starting Material	Boc-NH-(PEG)3-CH ₂ CH ₂ -SO ₃ Na	From Step 2
Reagents	Trifluoroacetic Acid (TFA) or HCl	Standard Deprotection Agents
Solvent	Dichloromethane (DCM)	Standard Solvent
Typical Yield	95-99% (quantitative)	[6]
Purity (Post-HPLC)	>98%	Estimated


Characterization Data Summary

The following table summarizes the expected characterization data for the final product, **Amino-PEG3-C2-sulfonic acid** (Molecular Formula: C₈H₁₉NO₆S, Molecular Weight: 257.30 g/mol).[7]

Analysis	Expected Result
¹ H NMR	Peaks corresponding to the ethylene glycol protons, the two methylene groups of the C2 linker, and signals indicating the presence of both amino and sulfonic acid terminal groups.
¹³ C NMR	Resonances for the carbons in the PEG backbone and the ethyl linker.
Mass Spec (ESI-MS)	[M+H] ⁺ at m/z 258.1, [M-H] ⁻ at m/z 256.1
FT-IR (cm ⁻¹)	Broad O-H stretch (from SO ₃ H), N-H stretches (~3300-3400), C-H stretches (~2870), S=O stretches (~1170-1200), C-O-C ether stretch (~1100).[8]

Workflow and Logical Relationships

The entire process from starting material to final product, including quality control checks, is depicted in the workflow diagram below.

[Click to download full resolution via product page](#)

Caption: Experimental workflow from starting material to final product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Amino-PEG-sulfonic acid | AxisPharm [axispharm.com]
- 3. Amino-PEG3-sulfonic acid HCl salt , Amino-PEG3-C2-sulfonic acid- 陕西新研博美生物科技有限公司 [xinyanbm.com]
- 4. Amino-PEG3-sulfonic acid HCl salt, 1817735-43-5 | BroadPharm [broadpharm.com]
- 5. peg.bocsci.com [peg.bocsci.com]
- 6. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amino-PEG3-C2-sulfonic acid [cnreagent.com]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Amino-PEG3-C2-sulfonic acid synthesis pathway]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b605460#amino-peg3-c2-sulfonic-acid-synthesis-pathway>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com